![molecular formula C18H21ClN2O6S2 B4267823 1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4267823.png)
1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine, also known as CSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CSP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is not fully understood, but it is believed to act as a modulator of protein function by binding to specific sites on the protein surface. 1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has been shown to interact with a variety of proteins, including ion channels and G protein-coupled receptors, and its effects on these proteins are thought to be due to changes in protein conformation and activity.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has been shown to have a variety of biochemical and physiological effects, including modulation of ion channel activity, regulation of neurotransmitter release, and alteration of intracellular signaling pathways. These effects make 1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine a valuable tool for investigating various biological processes, including neuronal function and signaling.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is its ability to selectively modulate the activity of specific proteins, making it a useful tool for investigating the function of these proteins in biological systems. However, one limitation of 1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research involving 1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine, including further investigation of its mechanism of action and its potential therapeutic applications. Additionally, the development of new derivatives of 1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine with improved selectivity and potency could lead to new insights into the function of specific proteins and their role in disease states.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has been used in a wide range of scientific research applications, including studies of ion channels, G protein-coupled receptors, and neurotransmitter transporters. 1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has been shown to modulate the activity of these proteins, making it a useful tool for investigating their function and potential therapeutic targets.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O6S2/c1-26-15-5-8-17(27-2)18(13-15)29(24,25)21-11-9-20(10-12-21)28(22,23)16-6-3-14(19)4-7-16/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXVGNGZEUJCNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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